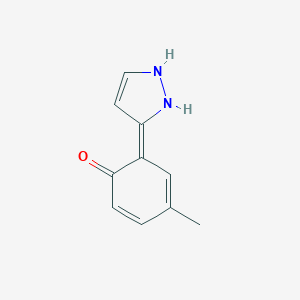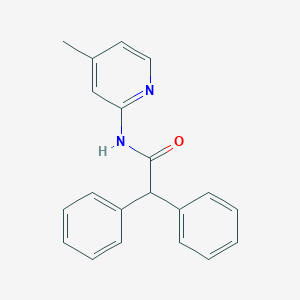
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one, also known as DMCPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMCPH is a member of the pyrazolone family of compounds, which are known for their anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The exact mechanism of action of (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one may also act by modulating the activity of ion channels and receptors involved in pain perception and seizure activity.
Biochemical and Physiological Effects:
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, as well as to reduce fever in models of pyrexia. (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has also been shown to reduce seizure activity in models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has several advantages for use in lab experiments, including its ease of synthesis and low cost. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one. One area of interest is its potential as an anticancer agent, as preliminary studies have shown promising results in vitro. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one and to identify potential side effects and toxicity at higher doses.
In conclusion, (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is a synthetic compound that has shown potential for a variety of therapeutic applications, including as an anti-inflammatory, analgesic, antipyretic, and anticonvulsant agent. While further research is needed to fully understand its mechanism of action and potential side effects, (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one represents a promising area of research in the field of medicinal chemistry.
Méthodes De Synthèse
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 4-methylcyclohex-2-enone with hydrazine hydrate and 1,3-dimethylbarbituric acid. The reaction is carried out under reflux conditions using a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anticonvulsant activities in animal models. (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has also been evaluated for its potential as an anticancer agent, with promising results in vitro.
Propriétés
Nom du produit |
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,11-12H,1H3/b9-8+ |
Clé InChI |
BZPOHNRKOARRPE-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C/C(=C\2/C=CNN2)/C(=O)C=C1 |
SMILES |
CC1=CC(=C2C=CNN2)C(=O)C=C1 |
SMILES canonique |
CC1=CC(=C2C=CNN2)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)

